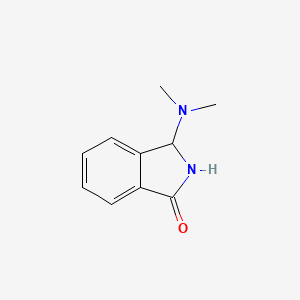

3-Dimethylamino-1-isoindolinone

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-(dimethylamino)-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C10H12N2O/c1-12(2)9-7-5-3-4-6-8(7)10(13)11-9/h3-6,9H,1-2H3,(H,11,13) |

InChI Key |

MRUQQZVUNZYFPR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1C2=CC=CC=C2C(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The dimethylamino group in this compound likely reduces the electrophilicity of the lactam carbonyl compared to alkoxy-substituted analogs (e.g., compounds 3 and 4), which may influence reactivity in nucleophilic additions .

- Steric Factors: 3,3-Disubstituted derivatives (e.g., dimethyl malonate analogs) face synthetic challenges due to quaternary carbon formation, whereas mono-substituted derivatives like this compound are more accessible .

Spectroscopic Properties

Key Observations :

- IR Spectroscopy: Alkoxy-substituted isoindolinones exhibit carbonyl stretches near 1700 cm⁻¹, while dimethylamino substitution may slightly lower this value due to resonance effects .

- NMR: The dimethylamino group’s protons are expected to resonate as a singlet near δ 2.8-3.2, distinct from alkoxy substituents’ signals (e.g., δ 5.5-5.7 for methine protons) .

Physicochemical and Functional Comparisons

| Property | This compound | 3-Isopropoxy-1-isoindolinone | 3,3-Disubstituted Malonate |

|---|---|---|---|

| Solubility | High (polar solvents) | Moderate (apolar solvents) | Low (due to lipophilicity) |

| Reactivity | Nucleophilic at carbonyl | Electrophilic at carbonyl | Stabilized enolate formation |

| Synthetic Difficulty | Moderate | Low | High |

Key Observations :

- The dimethylamino group improves water solubility compared to alkoxy or malonate derivatives, making it advantageous for biological applications .

- 3,3-Disubstituted derivatives are synthetically demanding but offer unique reactivity (e.g., enolate formation), whereas mono-substituted analogs are more straightforward to prepare .

Preparation Methods

Reflux-Based Synthesis

In a typical procedure, phthalic anhydride (1.0 mmol) reacts with N,N-dimethylpropylamine (1.1 mmol) in toluene under reflux for 6 hours using p-toluenesulfonic acid (PTSA) as a catalyst. The reaction mixture is washed with water and sodium bicarbonate, followed by purification via silica gel chromatography (DCM/MeOH). This method yields 60% of 3-dimethylamino-1-isoindolinone.

Key Parameters

Solvent and Catalyst Optimization

Replacing toluene with acetic acid reduces reaction time to 4 hours but requires neutralization steps. Catalysts such as triethylamine or AlCl₃ have been explored, but PTSA remains optimal for minimizing side products.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of phthalic anhydride and N,N-dimethylpropylamine in toluene undergoes microwave heating at 150°C for 15–30 minutes, achieving yields of 85–91% . This method eliminates the need for prolonged reflux and improves atom economy.

Advantages Over Classical Methods

-

Time Reduction: 6 hours → 30 minutes

-

Yield Increase: 60% → 91%

Mannich Condensation Route

Mannich condensation offers an alternative pathway using phthalimide, formaldehyde, and dimethylamine.

Procedure

Phthalimide (14.71 g, 0.1 mol) reacts with 37% formaldehyde (7.5 mL) and dimethylamine (12.8 mL) at room temperature. The product precipitates as a colorless solid, which is recrystallized from ethanol to yield 86% pure this compound.

Reaction Conditions

Transition Metal-Catalyzed Methods

Recent advances employ palladium and organocatalysts for asymmetric synthesis, though these are less common for 3-dimethylamino derivatives.

Organocatalytic Asymmetric Synthesis

Takemoto’s catalyst (trans-1,2-diaminocyclohexane-derived) enables enantioselective nitro-Mannich/lactamization cascades, achieving up to 98% ee for 3-substituted isoindolinones. Adaptation to dimethylamino groups remains unexplored but theoretically feasible.

Comparative Analysis of Methods

Key Observations

Q & A

Q. What nonclinical data are required to support the use of this compound in pharmacological studies?

- Methodological Answer : Follow ICH S7A guidelines:

- Safety pharmacology : Assess cardiovascular (hERG assay) and CNS effects (rotarod test).

- Toxicokinetics : Measure plasma exposure (AUC, Cmax) in rodent models.

- Genotoxicity : Perform Ames test and micronucleus assay.

Submit data in a IND briefing document, including structural formula, pharmacological class, and prior human experience (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.